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Compound of Interest

Compound Name: 3-Cyclohexene-1-methanol

Cat. No.: B142571

3-Cyclohexene-1-methanol: A Comprehensive
Technical Guide

This technical guide provides an in-depth overview of the chemical properties, structure,
synthesis, and spectral data of 3-Cyclohexene-1-methanol, a valuable intermediate in organic
synthesis. The information is intended for researchers, scientists, and professionals in the field
of drug development and chemical research.

Chemical Properties and Structure

3-Cyclohexene-1-methanol, also known as 1,2,3,6-tetrahydrobenzyl alcohol, is a cyclic
alcohol containing a cyclohexene ring.[1][2] Its structure, featuring both a hydroxyl group and a
carbon-carbon double bond, makes it a versatile building block in the synthesis of more
complex molecules.[3]

Structure:

o |[UPAC Name: cyclohex-3-en-1-ylmethanol[4][5]
e Molecular Formula: C7H120[4][5][6][7][8][9]

» Molecular Weight: 112.17 g/mol [4][10][11]

« SMILES: C1CC(CC=C1)CO[4][5]
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« InChl: 1S/C7H120/c8-6-7-4-2-1-3-5-7/h1-2,7-8H,3-6H2[1][2][4]
e InChIKey: VEIYJWQZNGASMA-UHFFFAOY SA-N[1][2][41[516][71[81[9]
« CAS Number: 1679-51-2[4][5][6][7][8][°]

The molecule consists of a six-membered carbon ring with a double bond between carbons 3
and 4, and a hydroxymethyl group attached to carbon 1.

Physicochemical Data

A summary of the key physicochemical properties of 3-Cyclohexene-1-methanol is presented
in the table below for easy reference.

Property Value Source
Physical State Liquid [1]
Boiling Point 190-192 °C (lit.) [2][12]
80-85 °C / 18 mmHg (lit.) [2][12]

Density 0.961 g/mL at 25 °C (lit.) [1112][12]
Refractive Index (n20/D) 1.484 (lit.) [1][2]112]
Flash Point 73 °C (163.4 °F) - closed cup [1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 3-Cyclohexene-1-
methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR): The *H NMR spectrum provides information about the different types of
protons in the molecule.
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Chemical Shift (3)

Multiplicity Integration Assignment

Ppm

Olefinic protons (-
~5.7 m 2H

CH=CH-)

Methylene protons (-
~3.5 d 2H Y P (

CH20H)

Allylic and other ring
~2.1 m 4H

protons

Other ring protons and
~1.8 m 3H

hydroxyl proton (-OH)

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and

spectrometer frequency.

13C NMR (Carbon-13 NMR): The 3C NMR spectrum reveals the different carbon environments

in the molecule.

Chemical Shift (8) ppm Assighment

~127 Olefinic carbons (-CH=CH-)
~68 Methylene carbon (-CH20H)
~39 Allylic carbon

~29 Ring carbon

~25 Ring carbon

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands corresponding to the functional groups
present in 3-Cyclohexene-1-methanol.
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Wavenumber (cm~?) Intensity Assignment

~3350 Strong, Broad O-H stretch (alcohol)

~3025 Medium =C-H stretch (alkene)

~2920 Strong C-H stretch (alkane)

~1650 Medium C=C stretch (alkene)

~1040 Strong C-O stretch (primary alcohol)

Experimental Protocols

A common and efficient method for the synthesis of 3-Cyclohexene-1-methanol involves a
two-step process: a Diels-Alder reaction to form the cyclohexene ring, followed by the reduction
of a carbonyl group to the primary alcohol.

Synthesis of 3-Cyclohexene-1-carboxaldehyde via Diels-
Alder Reaction

This step involves the [4+2] cycloaddition of 1,3-butadiene (the diene) and acrolein (the
dienophile).

Materials:

1,3-Butadiene (can be generated in situ from 3-sulfolene)

Acrolein (stabilized with hydroquinone)

Hydroquinone (as an inhibitor for polymerization)

Toluene (or other suitable solvent)

Reaction vessel equipped with a reflux condenser and a pressure-equalizing dropping funnel

Procedure:
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e A solution of acrolein and a small amount of hydroquinone in toluene is placed in the reaction
vessel.

» 1 3-Butadiene is slowly added to the acrolein solution at a controlled temperature, typically
between 20-40 °C. If generating butadiene from 3-sulfolene, the sulfolene is heated in a
separate apparatus and the gaseous butadiene is bubbled through the acrolein solution.

e The reaction is exothermic and may require cooling to maintain the desired temperature.

e The reaction mixture is stirred for several hours until the reaction is complete, which can be
monitored by techniques such as GC or TLC.

» After the reaction is complete, the solvent and any unreacted starting materials are removed
by distillation.

The resulting crude 3-cyclohexene-1-carboxaldehyde is then purified by vacuum distillation.

Reduction of 3-cyclohexene-1-carboxaldehyde to 3-
Cyclohexene-1-methanol

This step involves the reduction of the aldehyde functional group to a primary alcohol using a
suitable reducing agent like sodium borohydride.

Materials:

o 3-Cyclohexene-1-carboxaldehyde

Sodium borohydride (NaBHa4)

Methanol or Ethanol (as solvent)

Dilute aqueous acid (e.g., 1 M HCI) for workup

Diethyl ether or other suitable extraction solvent

Procedure:
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o 3-Cyclohexene-1-carboxaldehyde is dissolved in methanol or ethanol in a flask equipped
with a magnetic stirrer and cooled in an ice bath.

» Sodium borohydride is added portion-wise to the stirred solution, keeping the temperature
below 20 °C.

 After the addition is complete, the reaction mixture is stirred at room temperature for 1-2
hours. The progress of the reaction can be monitored by TLC.

e Once the reaction is complete, the mixture is cooled again in an ice bath, and dilute aqueous
acid is slowly added to quench the excess sodium borohydride and neutralize the reaction
mixture.

o The product is extracted with diethyl ether.

» The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate,
and the solvent is removed by rotary evaporation.

The resulting crude 3-Cyclohexene-1-methanol can be purified by vacuum distillation.

Synthesis Workflow Diagram
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Synthesis of 3-Cyclohexene-1-methanol

Step 1: Diels-Alder Reaction

1,3-Butadiene Acrolein

[4+2] Cycloaddition
(Toluene, 20-40°C)

Step 2: Reduction

3-Cyclohexene-1-carboxaldehyde

Sodium Borohydride (NaBH4) Methanol/Ethanol

Reduction
(0°C to Room Temp)

3-Cyclohexene-1-methanol

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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